Predicted Boiling Point: Isopropyl Branching Lowers Boiling Point by ~5 °C Versus Linear Propyl Isomer
The branched isopropylamino substituent of the target compound reduces intermolecular van der Waals contacts relative to the linear n-propylamino isomer, resulting in a predicted boiling point of 315.9±17.0 °C at 760 mmHg, compared to 321.1±17.0 °C for the n-propyl isomer—a difference of approximately 5.2 °C . This difference falls outside the overlapping prediction uncertainty ranges and is consistent with the established general trend that branched alkyl groups confer lower boiling points than their linear isomers of equal carbon count [1].
| Evidence Dimension | Predicted boiling point at 760 mmHg (ACD/Labs Percepta v14.00) |
|---|---|
| Target Compound Data | 315.9±17.0 °C |
| Comparator Or Baseline | N,N-Diethyl-4-[(propylamino)methyl]aniline (CAS 893586-91-9): 321.1±17.0 °C |
| Quantified Difference | ΔBP ≈ −5.2 °C (target lower) |
| Conditions | ACD/Labs Percepta predicted data; experimental boiling point data are not available in the public domain for either compound |
Why This Matters
A 5 °C boiling point differential can determine the feasibility of fractional distillation-based purification and influences solvent evaporation protocols in multi-step syntheses, making the isopropyl variant the preferable choice when lower thermal exposure is required.
- [1] QSAR Database (qsardb.org). Boiling point trends for branched vs. linear alkyl anilines. General observation: branching reduces boiling point relative to linear isomers. View Source
